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Compound of Interest

Compound Name: 2-Chloro-3-nitropyridine

Cat. No.: B3424382

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Chloro-3-
nitropyridine (CsHsCIN2032), a significant compound in pharmaceutical and materials research.
The following sections detail the crystallographic data, experimental protocols for structure
determination, and a visualization of the experimental workflow.

Crystallographic Data Summary

The crystal structure of 2-Chloro-3-nitropyridine has been determined by single-crystal X-ray
diffraction. The key crystallographic and data collection parameters are summarized in the
tables below.[1][2]

Table 1: Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula CsH3CIN20:2
Formula Weight 158.54

Crystal System Monoclinic

Space Group P21/n

Unit Cell Dimensions a=7.613(1)A
b=12.232(2) A

c=7.716 (1) A

B =118.485 (2)°

Volume 631.5 (2) A3

z 4

Temperature 293 K

Wavelength 0.71073 A (Mo Ko)
Calculated Density 1.668 Mg/m3
Absorption Coefficient 0.53 mm~1

F(000) 320

Crystal Size 0.30x 0.20 x 0.05 mm
Theta range for data collection 3.31t0 24.8°
Reflections collected 5889

Independent reflections

1445 [R(int) = 0.040]

Reflections with | > 20(1)

1061

Data / restraints / parameters

1445/3/103

Goodness-of-fit on F2

1.02

Final R indices [I>2a(1)]

R1=0.037, wR2 = 0.108
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R indices (all data) R1=10.054, wR2=0.116

Largest diff. peak and hole 0.22 and -0.29 e.A-3

Table 2: Intermolecular Hydrogen Bond Geometry

D—H--A d(D—H) /A d(H--A) 1 A d(D--A) I A L(DHA) | °
C3—H3--N1! 0.93 (1) 2.53 (1) 3.430 (3) 166 (2)
C4—H4-.-01i 0.93 (1) 2.64 (2) 3.327 (3) 132 (2)

Symmetry codes:
(i) x-1/2, -y+1/2,
z-1/2; (i) -x+1, -y,
-z+1.[2]

Molecular Structure and Conformation

The asymmetric unit of 2-Chloro-3-nitropyridine contains one independent molecule.[1] A key
conformational feature is the significant twist of the nitro group relative to the pyridine ring, with
a dihedral angle of 38.5 (2)°.[1][2] This twisting is likely a result of steric repulsion between the
ortho-substituted chlorine atom and the nitro group.[2] In contrast, the related compound 2-
chloro-5-nitropyridine, where the substituents are para to each other, is essentially planar.[2]

The crystal packing is stabilized by intermolecular C—H---O and C—H---N hydrogen bonds,
which link adjacent molecules to form a layered structure.[1][2] A short CI---O contact is also
observed, which contributes to the formation of a chain motif.[2]

Experimental Protocols

The determination of the crystal structure of 2-Chloro-3-nitropyridine involved the following
key experimental stages:

Synthesis and Crystallization

2-Chloro-3-nitropyridine can be synthesized through various methods, including the nitration
of 2-chloropyridine or the chlorination of 3-nitropyridine derivatives.[3][4][5] For this analysis,
single crystals suitable for X-ray diffraction were obtained. The specific crystallization method is
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not detailed in the primary reference, but slow evaporation from a suitable solvent is a common
technique for growing high-quality crystals of small organic molecules.

X-ray Data Collection

A suitable single crystal of 2-Chloro-3-nitropyridine with dimensions of 0.30 x 0.20 x 0.05 mm
was selected and mounted on a Bruker SMART APEX CCD area-detector diffractometer.[1][2]
The data was collected at a temperature of 293 K using graphite-monochromated Mo Ka
radiation (A = 0.71073 A).[1][2] A series of w scans were performed to cover a hemisphere of
the reciprocal space.

Data Processing

The collected diffraction data was processed using the SAINT software package for cell
refinement and data reduction.[2] An empirical absorption correction was applied using the
SADABS program, which is based on multi-scan measurements.[1][2]

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS97 program and refined
by full-matrix least-squares on F2 using SHELXL97.[2] All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were located in a difference Fourier map and refined with a
distance restraint of C—-H = 0.93+0.01 A, while their temperature factors were refined without
constraints.[1] The final refinement converged to an R-factor (R1) of 0.037 for observed
reflections and a weighted R-factor (wR2) of 0.108 for all reflections.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the
structural analysis.
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Caption: Experimental workflow for the crystal structure analysis of 2-Chloro-3-nitropyridine.
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Caption: Logical relationships in the structural analysis of 2-Chloro-3-nitropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3424382#crystal-structure-analysis-of-2-chloro-3-
nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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